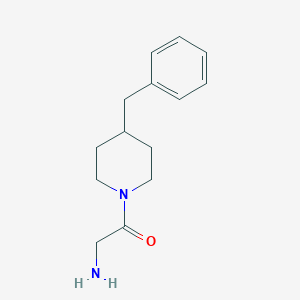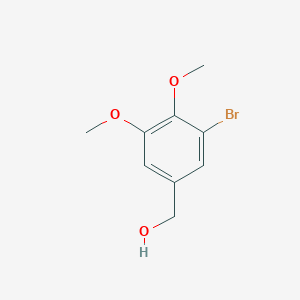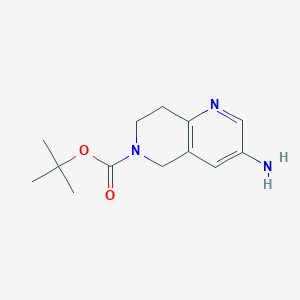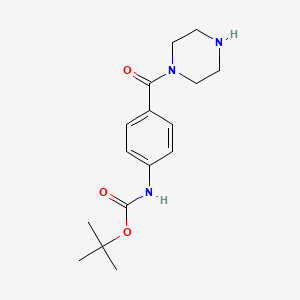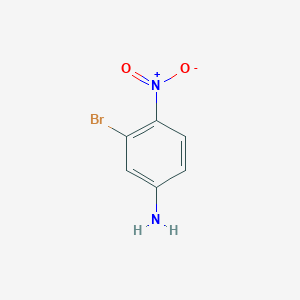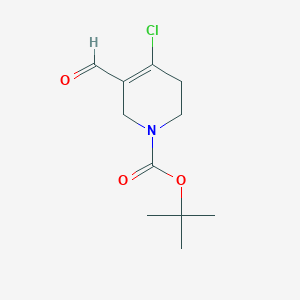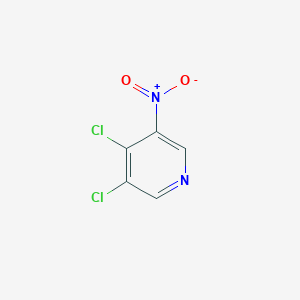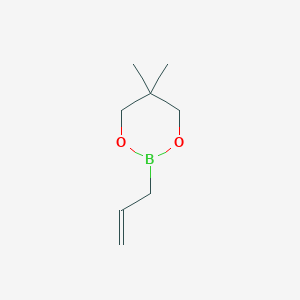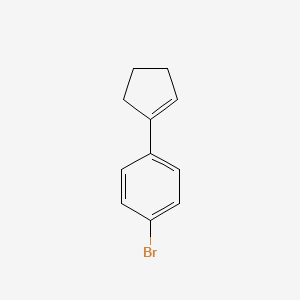
1-Bromo-4-cyclopentenylbenzene
Overview
Description
1-Bromo-4-cyclopentenylbenzene is an organic compound with the molecular formula C11H11Br. It belongs to the class of aryl halides and is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopentenyl group. This compound is of significant interest in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopentenylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-cyclopentenylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cyclopentenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, lithium diisopropylamide in hexane.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate), boronic acids, alkenes, bases (e.g., potassium carbonate), solvents (e.g., toluene, dimethylformamide).
Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst
Major Products:
Substitution Reactions: Formation of substituted cyclopentenylbenzenes.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Reduction Reactions: Formation of 4-cyclopentenylbenzene
Scientific Research Applications
1-Bromo-4-cyclopentenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Medicine: Research into its derivatives has led to the development of new drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclopentenylbenzene involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The cyclopentenyl group provides additional reactivity, allowing for the formation of cyclic and polycyclic structures. These transformations are mediated by catalysts and reagents that activate the bromine atom and stabilize reaction intermediates .
Comparison with Similar Compounds
1-Bromo-4-cyclopentenylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-vinylbenzene: Similar in structure but with a vinyl group instead of a cyclopentenyl group.
1-Bromo-4-chlorobenzene: Contains a chlorine atom instead of a cyclopentenyl group.
4-Bromo-1-cyclopentenylbenzene: Similar structure but with the bromine atom in a different position.
The uniqueness of this compound lies in its combination of the bromine atom and the cyclopentenyl group, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-bromo-4-(cyclopenten-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPOIVQOJPMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468082 | |
| Record name | 1-Bromo-4-cyclopentenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-74-2 | |
| Record name | 1-Bromo-4-cyclopentenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
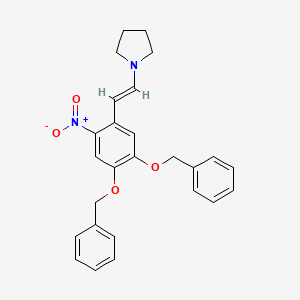
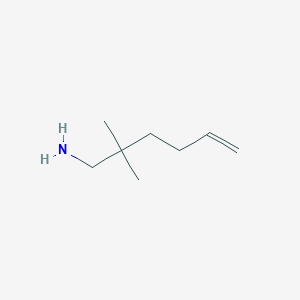
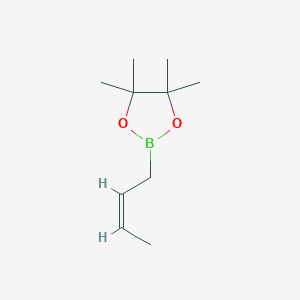
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)
